tert-Butyl 4-aminobenzoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl substituted aromatic compounds can involve various strategies. For instance, the synthesis of 2-aminobenzophenones is achieved through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite, which acts as a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation . Another synthesis approach involves the use of bismuth-based C-H bond activation and CO2 insertion chemistry to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid . These methods highlight the versatility of tert-butyl groups in facilitating regioselective transformations and introducing steric bulk to the aromatic compounds.
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds can be significantly affected by the presence of the bulky tert-butyl groups. For example, the introduction of asymmetric di-tert-butyl groups in polyimides leads to an increase in interchain distance and a decrease in intermolecular force and packing ability . The crystal structure of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate reveals that the compound crystallizes in an orthorhombic lattice with specific unit cell parameters, and the structure is stabilized by intermolecular interactions .
Chemical Reactions Analysis
The tert-butyl group can influence the reactivity of aromatic compounds in various chemical reactions. For instance, tert-butyl aroylperbenzoates undergo photolysis, leading to the formation of singlet and triplet states and aroylphenyl radicals, which can participate in further reactions . The presence of tert-butyl groups can also affect the solubility and reactivity of polyimides and poly(bisbenzothiazole)s, as seen in the synthesis of novel polymers with tert-butyl side groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted aromatic compounds are influenced by the steric effects of the tert-butyl groups. Polyimides containing tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The thermal stability of these compounds is also noteworthy, with decomposition temperatures ranging from 495 to 534°C in nitrogen for certain poly(bisbenzothiazole)s . The tert-butyl group's influence on solubility and stability is a key factor in the design of materials with specific desired properties.
Scientific Research Applications
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Synthesis of Antifolates : Antifolates are a type of drug that inhibit the function of folic acid in the body. They are often used as tumor cell inhibitors . “tert-Butyl 4-aminobenzoate” serves as a building block in the synthesis of these compounds .
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Solution Phase Peptide Synthesis : Peptides are short chains of amino acids that play many roles in the body. “tert-Butyl 4-aminobenzoate” is used in the solution phase peptide synthesis, a method used to produce peptides in a laboratory setting .
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Chemical Research : This compound is often used in chemical research due to its properties. It’s used as a reagent in various chemical reactions .
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Synthesis of Antifolates : Antifolates are a type of drug that inhibit the function of folic acid in the body. They are often used as tumor cell inhibitors . “tert-Butyl 4-aminobenzoate” serves as a building block in the synthesis of these compounds .
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Solution Phase Peptide Synthesis : Peptides are short chains of amino acids that play many roles in the body. “tert-Butyl 4-aminobenzoate” is used in the solution phase peptide synthesis, a method used to produce peptides in a laboratory setting .
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Chemical Research : This compound is often used in chemical research due to its properties. It’s used as a reagent in various chemical reactions .
Safety And Hazards
The safety information for “tert-Butyl 4-aminobenzoate” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .
properties
IUPAC Name |
tert-butyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYORUZMJUKHKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283457 | |
Record name | tert-Butyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-aminobenzoate | |
CAS RN |
18144-47-3 | |
Record name | 18144-47-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-amino-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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